molecular formula C8H12ClNO3 B1674981 Norepinephrine hydrochloride CAS No. 329-56-6

Norepinephrine hydrochloride

Cat. No. B1674981
CAS RN: 329-56-6
M. Wt: 205.64 g/mol
InChI Key: FQTFHMSZCSUVEU-QRPNPIFTSA-N
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Description

Norepinephrine, also known as noradrenaline, is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom . This difference makes it primarily agonistic at alpha1 and beta1 receptors, with little-to-no beta2 or alpha2 activity . Norepinephrine’s predominant use is as a peripheral vasoconstrictor . Specifically, the FDA has approved its use for blood pressure control in specific acute hypotensive states and is a potential adjunct in the treatment of cardiac arrest with profound hypotension .


Synthesis Analysis

Norepinephrine is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom .


Molecular Structure Analysis

The molecular formula of Norepinephrine hydrochloride is C8H12ClNO3 . The molecular weight is 205.64 g/mol . The InChI is InChI=1S/C8H11NO3.ClH/c9-4-8 (12)5-1-2-6 (10)7 (11)3-5;/h1-3,8,10-12H,4,9H2;1H .

Scientific Research Applications

Neurotransmitter Role and Brain Function

Norepinephrine hydrochloride is extensively studied for its role as a neurotransmitter in the brain. Research conducted by Glowinski and Iversen (1966) utilized radioactive norepinephrine to explore its metabolism and distribution in the rat brain, providing insight into its function in neurotransmission and potential implications for understanding neurological disorders. This study highlighted the precise anatomical distribution and biochemical behavior of norepinephrine within the brain, supporting its hypothesized role as a neurotransmitter in the central nervous system (J. Glowinski, L. Iversen, 1966).

Pathophysiology of Mental Disorders

The role of norepinephrine hydrochloride in the pathophysiology of major depressive disorder (MDD) and schizophrenia has been a subject of systematic review by Maletić et al. (2017). This review examined the actions of norepinephrine via α-adrenergic receptors, suggesting that α-AR activity might play a crucial role in regulating cognition, arousal, and valence systems associated with these mental disorders. It underscores the need for further clinical research to elucidate the specific roles of norepinephrine pathways in MDD and schizophrenia, potentially leading to more personalized therapeutic strategies (V. Maletić, et al., 2017).

Neuroscientific Tools and Techniques

Innovative research tools for detecting and analyzing norepinephrine in vivo have been developed, such as the genetically encoded fluorescent sensor for norepinephrine introduced by Feng et al. (2018). This sensor allows for the rapid and specific detection of norepinephrine release in the brain, facilitating studies on its dynamics and regulatory mechanisms in physiological and pathological processes. Such tools are invaluable for advancing our understanding of norepinephrine's roles in neurobiological functions and disorders (Jiesi Feng, et al., 2018).

Safety And Hazards

Untreated hypotension can be a significant cause of morbidity and mortality. Norepinephrine is a first-line agent for hypotension that does not respond to fluid therapy and can be a powerful adjunct in managing a critically ill patient .

Future Directions

Further prospective studies on the cerebrovascular/CBF effects of NE in the neurologically ill patient population need to be performed to determine the role of this medication within neuroanesthesia and the neuro‐ICU .

properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noradrenaline hydrochloride

CAS RN

329-56-6
Record name (-)-Norepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norepinephrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORADRENALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6461XR05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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